N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide typically involves multiple steps:
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Formation of the Pyrazole Moiety: : The synthesis begins with the preparation of the 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
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Attachment to Piperidine: : The next step involves the alkylation of the piperidine ring. This can be done by reacting 4-piperidone with the pyrazole derivative in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.
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Introduction of the tert-Butyl Group: : The final step is the introduction of the tert-butyl group. This can be achieved through the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
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Substitution: : The piperidine ring and the pyrazole moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carbothioamide
Uniqueness
Compared to similar compounds, N-(tert-butyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the carboxamide group, which can influence its reactivity and interaction with biological targets. Its specific structure allows for distinct binding interactions and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-tert-butyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-12-10-13(2)20(18-12)11-14-6-8-19(9-7-14)15(21)17-16(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSKBQKBHIFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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